2,3-Dihydrobenzo[b][1,4]dioxin-6-ol
Overview
Description
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol is a heterocyclic organic compound with the molecular formula C₈H₈O₃. It is also known as 6-Hydroxy-1,4-benzodioxane. This compound features a benzodioxane ring system, which is a fused ring structure containing both benzene and dioxane rings. The presence of a hydroxyl group at the 6th position of the benzodioxane ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol typically involves the cyclization of catechol derivatives. One common method is the reaction of catechol with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form the benzodioxane ring. The hydroxyl group can be introduced through subsequent hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The benzodioxane ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzodioxane derivatives.
Substitution: Halogenated or nitrated benzodioxane compounds.
Scientific Research Applications
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The benzodioxane ring system can influence the compound’s ability to interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Lacks the hydroxyl group at the 6th position.
2,3-Dihydro-1,4-benzodioxin-5-ol: Differently substituted benzodioxane derivative.
6-Hydroxy-1,4-benzodioxane: Another name for 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol.
Uniqueness
The presence of the hydroxyl group at the 6th position in this compound distinguishes it from other benzodioxane derivatives. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPZCGJRCAALLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429325 | |
Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10288-72-9 | |
Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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